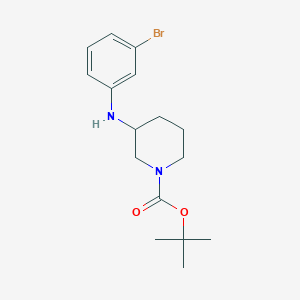

1-Boc-3-(3-bromo-phenylamino)-piperidine

Overview

Description

1-Boc-3-(3-bromo-phenylamino)-piperidine is a Boc (tert-butoxycarbonyl)-protected piperidine derivative featuring a 3-bromophenylamino substituent at the 3-position of the piperidine ring. The Boc group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes while retaining reactivity for downstream functionalization . This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its structural complexity allows for versatile modifications, making it a valuable intermediate in drug discovery pipelines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(3-bromo-phenylamino)-piperidine typically involves the following steps:

Protection of Piperidine: The piperidine ring is first protected by introducing the Boc group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Amination Reaction: The protected piperidine is then subjected to an amination reaction with 3-bromoaniline. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(3-bromo-phenylamino)-piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can undergo reduction reactions to remove the Boc protecting group, typically using acidic conditions.

Oxidation Reactions: Oxidation of the phenyl ring can lead to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.

Reduction: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of various substituted phenyl derivatives.

Reduction: Deprotected piperidine derivatives.

Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

1-Boc-3-(3-bromo-phenylamino)-piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the development of biologically active compounds.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Boc-3-(3-bromo-phenylamino)-piperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc group serves as a protecting group, allowing for selective reactions at other positions on the molecule. The 3-bromo-phenylamino group can participate in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparison with Similar Piperidine Derivatives

Piperidine derivatives with Boc protection and aromatic substituents are widely studied for their pharmacological and synthetic relevance. Below is a comparative analysis of key structural analogs:

Key Observations :

- Halogen Effects: Bromine’s electronegativity and size enhance hydrophobic interactions compared to non-halogenated analogs (e.g., 4-Anilino-1-Boc-piperidine) .

- Protective Groups: Boc protection improves solubility and stability over acylated derivatives (e.g., (3-Bromophenyl)(piperidin-1-yl)methanone), which may exhibit higher reactivity but lower storage stability .

Comparison with Analogous Routes :

- 1-Boc-4-(phenylamino)piperidine: Synthesized via similar Boc protection but employs direct alkylation or reductive amination for phenylamino introduction, avoiding bromine-specific coupling steps .

- Piperidine-Benzoyl Derivatives : Utilize Friedel-Crafts acylation instead of amination, resulting in distinct electronic profiles .

Reactivity Notes:

- The Boc group in this compound can be selectively deprotected under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine for further functionalization .

- Bromine’s presence enables Suzuki-Miyaura cross-coupling for introducing additional aryl/heteroaryl groups, a feature absent in non-halogenated analogs .

Pharmacological and Biochemical Properties

- PARP Inhibition : Tertiary amine derivatives (e.g., Boc-protected piperidines) exhibit enhanced poly(ADP-ribose) polymerase (PARP) inhibitory activity compared to secondary amines due to improved binding to the enzyme’s nicotinamide pocket .

- Anticholinergic Activity : Piperidine analogs with bulky substituents (e.g., bromophenyl groups) show reduced muscarinic receptor affinity compared to smaller halogens (e.g., chloro), highlighting steric influences .

Physicochemical Properties

| Property | This compound | 1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine | 4-Anilino-1-Boc-piperidine |

|---|---|---|---|

| Molecular Weight | 368.27 g/mol | 383.32 g/mol | 276.4 g/mol |

| LogP (Predicted) | 3.8–4.2 | 4.5–4.9 | 2.7–3.1 |

| Solubility | Low in water; soluble in DCM, DMF | Low in water; soluble in THF, chloroform | Moderate in methanol, DCM |

| Stability | Stable at -20°C; decomposes under strong acid/base | Stable at -20°C; hygroscopic | Stable at RT; light-sensitive |

Notes:

- Bromine’s lipophilicity increases LogP values compared to non-halogenated analogs, impacting membrane permeability .

Biological Activity

1-Boc-3-(3-bromo-phenylamino)-piperidine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its structural characteristics, biological interactions, and therapeutic implications based on diverse research findings.

Structural Overview

The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring, along with a 3-bromo-phenylamino substituent at the third position. Its molecular formula is , with a molecular weight of approximately 369.3 g/mol . The structural configuration allows for various chemical modifications, making it a valuable intermediate in synthetic organic chemistry and drug development .

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly as an enzyme inhibitor or receptor ligand . The following sections detail specific studies and findings related to its biological interactions.

The exact mechanism of action of this compound is still under investigation. Preliminary studies suggest that it may interact with various biological targets, potentially modulating enzyme activity or receptor signaling pathways. These interactions are critical for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 1-Boc-3-(4-bromo-phenylamino)-piperidine | Bromine at para position | Different substitution pattern may affect biological activity |

| 1-Boc-3-(3-chloro-phenylamino)-piperidine | Chlorine instead of bromine | Chlorine may alter reactivity and interactions |

| 1-Boc-3-(3-methyl-phenylamino)-piperidine | Methyl group instead of bromine | Methyl group changes sterics and electronic properties |

These comparisons highlight how variations in substituents can significantly influence the biological properties and reactivity of piperidine derivatives.

Enzyme Inhibition Studies

Preliminary interaction studies indicate that this compound may inhibit specific enzymes involved in disease pathways. For example, compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis . Understanding these interactions could pave the way for new therapeutic agents targeting these enzymes.

Properties

IUPAC Name |

tert-butyl 3-(3-bromoanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-5-8-14(11-19)18-13-7-4-6-12(17)10-13/h4,6-7,10,14,18H,5,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYRSMAAZQQJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90723079 | |

| Record name | tert-Butyl 3-(3-bromoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887584-15-8 | |

| Record name | 1,1-Dimethylethyl 3-[(3-bromophenyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887584-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(3-bromoanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.